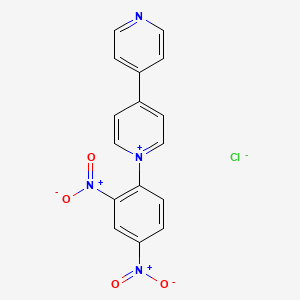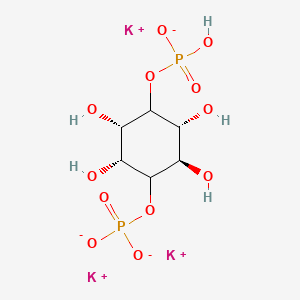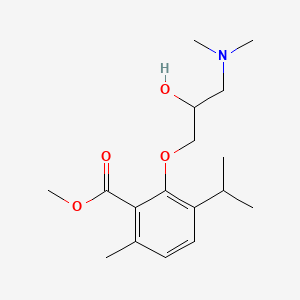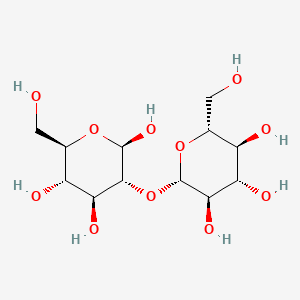
2-O-beta-D-Glucopyranosyl-beta-D-glucopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose can be achieved through enzymatic methods. One common approach involves the use of beta-glucosidase enzymes to catalyze the formation of the disaccharide from glucose in non-aqueous reaction systems, such as organic solvents and ionic liquids . The reaction conditions typically include a temperature of 30°C and specific concentrations of glucose and enzyme.
Industrial Production Methods
Industrial production of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose often involves fermentation processes using yeast strains that naturally produce sophorolipids. These processes are optimized to maximize the yield of the disaccharide component, which is then extracted and purified for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Obeta-D-glucopyranosyl-beta-D-glucopyranose undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose can yield glucuronic acid derivatives, while reduction can regenerate the original disaccharide structure.
Applications De Recherche Scientifique
2-Obeta-D-glucopyranosyl-beta-D-glucopyranose has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying carbohydrate chemistry and glycosidic bond formation.
Biology: It serves as an inducer of cellulase gene expression in Trichoderma reesei fermentation studies.
Industry: Due to its biosurfactant properties, it is used in the formulation of environmentally friendly cleaning products and personal care items.
Mécanisme D'action
The mechanism by which 2-Obeta-D-glucopyranosyl-beta-D-glucopyranose exerts its effects is primarily through its role as a component of sophorolipids. These glycolipids interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects. Additionally, sophorolipids can induce the expression of specific genes, such as cellulase genes in fungi, by acting as signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl beta-D-glucopyranoside: A non-ionic detergent used for solubilizing membrane proteins.
Dodecyl beta-D-maltoside: Another non-ionic detergent with similar applications in protein research.
Uniqueness
2-Obeta-D-glucopyranosyl-beta-D-glucopyranose is unique due to its dual role as a biosurfactant and a gene expression inducer. Unlike other similar compounds, it is naturally produced by yeast and has a broader range of biological activities, including antimicrobial and anticancer properties .
Propriétés
Numéro CAS |
26887-94-5 |
|---|---|
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.30 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12+/m1/s1 |
Clé InChI |
HIWPGCMGAMJNRG-BTLHAWITSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


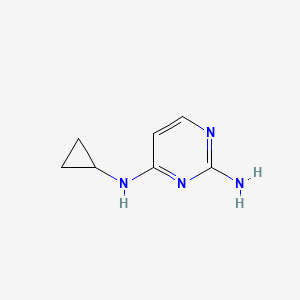
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)




